molecular formula C19H17FO4 B2686781 Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-28-6

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2686781
CAS RN: 300674-28-6
M. Wt: 328.339
InChI Key: YUAXKFUVAIDFQU-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran class. It was first synthesized in 2009 by Japanese researchers and has since gained popularity in the research community due to its potent effects on the endocannabinoid system.

Scientific Research Applications

Antimalarial Treatments

Compounds similar to “Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” have been used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines. These synthesized compounds have potential use as antimalarial treatments .

Synthesis of Hydroxybenzophenones

This compound can also be used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .

Boron Neutron Capture Therapy

Arylboronic acids, which are structurally related to the compound , have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Anti-tumor and Anti-inflammatory Activities

3,4-dihydronaphthalen-1 (2 H)-one (DHN) derivatives, which share structural similarities with “Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate”, have been used as novel allergic and inflammatory responses modifiers. They also have anti-tumor activities .

Treatment of Skin Diseases and Cancer

These DHN derivatives have also been used as potential retinoic acid (RA)-metabolizing enzymes inhibitors to treat skin diseases and cancer .

properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO4/c1-3-22-19(21)18-12(2)24-17-9-8-15(10-16(17)18)23-11-13-4-6-14(20)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXKFUVAIDFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

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